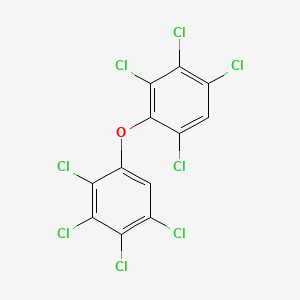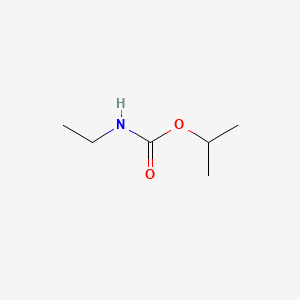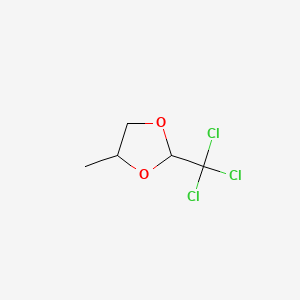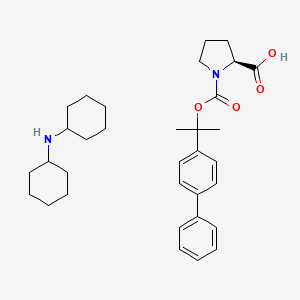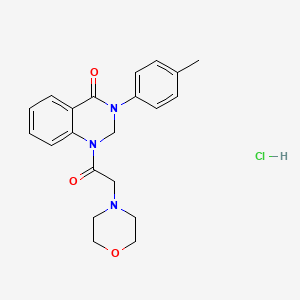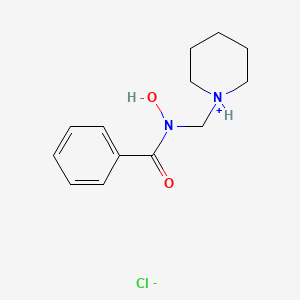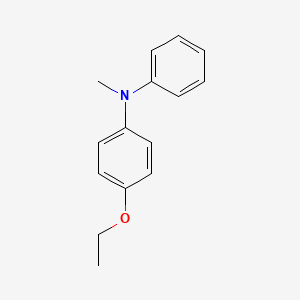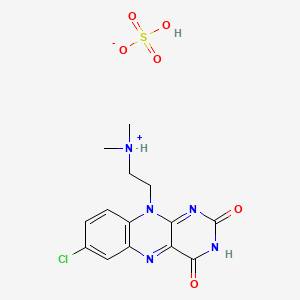
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is a synthetic compound that belongs to the class of isoalloxazines. Isoalloxazines are derivatives of flavins, which are essential cofactors in various biological processes. This compound is characterized by the presence of a chloro group at the 7th position and a dimethylaminoethyl group at the 10th position, along with a sulfate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves multiple steps. The starting material is typically an isoalloxazine derivative, which undergoes chlorination at the 7th position. This is followed by the introduction of the dimethylaminoethyl group at the 10th position through a nucleophilic substitution reaction. The final step involves the addition of a sulfate group to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process typically includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoalloxazine derivatives, while substitution reactions can produce a range of substituted isoalloxazines.
科学研究应用
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying flavin chemistry.
Biology: The compound is used to study the role of flavins in biological systems, including enzyme catalysis and electron transport.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with flavin-dependent enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from binding. This inhibition can disrupt various biological processes, making it a potential target for drug development.
相似化合物的比较
Similar Compounds
- 7-chloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride
- 7-methyl-8-chloro-10-(2-(bis(2-hydroxyethyl)amino)ethyl)isoalloxazine hydrochloride
- 7-chloro-10-d-ribitylisoalloxazine
Uniqueness
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and dimethylaminoethyl groups enhances its reactivity and potential as an enzyme inhibitor compared to other isoalloxazine derivatives.
属性
CAS 编号 |
101651-94-9 |
|---|---|
分子式 |
C14H16ClN5O6S |
分子量 |
417.8 g/mol |
IUPAC 名称 |
2-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H14ClN5O2.H2O4S/c1-19(2)5-6-20-10-4-3-8(15)7-9(10)16-11-12(20)17-14(22)18-13(11)21;1-5(2,3)4/h3-4,7H,5-6H2,1-2H3,(H,18,21,22);(H2,1,2,3,4) |
InChI 键 |
ZPQBSKATYITEBC-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


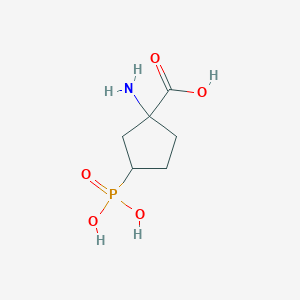

![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)

